molecular formula C20H15F3N4O5 B2913548 N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 922907-51-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2913548
CAS No.: 922907-51-5
M. Wt: 448.358
InChI Key: OJUYECBQHMJRII-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N4O5 and its molecular weight is 448.358. The purity is usually 95%.
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Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15F3N4OC_{20}H_{15}F_3N_4O, with a molecular weight of 448.4 g/mol. The structure features a trifluoromethyl group, a methoxy group, and a nitrophenyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H15F3N4OC_{20}H_{15}F_3N_4O
Molecular Weight448.4 g/mol
CAS Number922907-51-5

Biological Activity Overview

Research has indicated that compounds with similar structural features may exhibit various biological activities, including:

  • MAO-B Inhibition : Some studies have shown that related compounds can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, structural modifications can significantly enhance MAO-B inhibitory activity, suggesting that the trifluoromethyl and methoxy groups may play crucial roles in binding affinity and enzyme inhibition .
  • Anticonvulsant Activity : The presence of the pyridazine ring in similar compounds has been linked to anticonvulsant properties. Research indicates that derivatives of pyridazine can protect against seizures in animal models, which may also extend to our compound through structural analogies .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : The compound may interact with specific enzymes (e.g., MAO-B), leading to competitive inhibition. This interaction is often characterized by structure-activity relationship (SAR) studies that identify key substituents affecting potency .
  • Neuroprotective Effects : By inhibiting MAO-B, the compound could potentially reduce oxidative stress and neuroinflammation, contributing to neuroprotection in models of neurodegeneration.
  • Anticonvulsant Mechanism : Similar compounds have shown effectiveness in modulating neurotransmitter systems involved in seizure activity, possibly through GABAergic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities related to this class of compounds:

  • A study on MAO-B inhibitors demonstrated that modifications at the para position of phenyl rings significantly enhanced inhibitory potency, with some compounds achieving IC50 values as low as 0.0051 µM . This suggests that our compound may possess similar or enhanced efficacy due to its unique substituents.
  • Research on related pyridazine derivatives indicated promising anticonvulsant effects in animal models, highlighting the importance of structural features like trifluoromethyl substitutions for enhancing pharmacological profiles .

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O5/c1-32-17-8-4-13(20(21,22)23)10-16(17)24-18(28)11-26-19(29)9-7-15(25-26)12-2-5-14(6-3-12)27(30)31/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYECBQHMJRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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